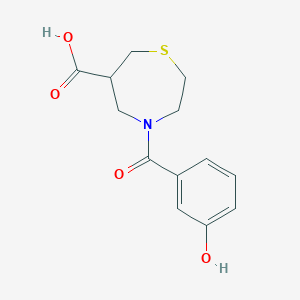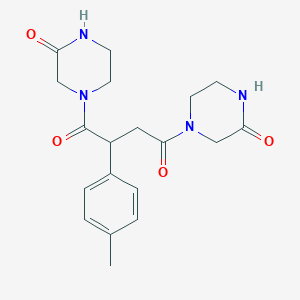
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid is a complex organic compound that features a thiazepane ring substituted with a hydroxybenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the hydroxybenzoyl group and the carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
科学的研究の応用
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
3-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the thiazepane ring.
4-Hydroxybenzoic acid: Similar aromatic structure but different functional groups.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid is unique due to the combination of its hydroxybenzoyl group, thiazepane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool for research and industrial applications.
特性
IUPAC Name |
4-(3-hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-11-3-1-2-9(6-11)12(16)14-4-5-19-8-10(7-14)13(17)18/h1-3,6,10,15H,4-5,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLOHQLPAMEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CN1C(=O)C2=CC(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7409516.png)
![2-cyclopropyl-4-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinoline-1-carbonyl]-1H-pyrimidin-6-one](/img/structure/B7409521.png)
![3-[Cyclopropyl-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)amino]propanoic acid](/img/structure/B7409532.png)
![[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]-[3-(2H-tetrazol-5-yl)thiomorpholin-4-yl]methanone](/img/structure/B7409534.png)
![4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B7409538.png)
![3,5-Bis(difluoromethyl)-1-(6-oxaspiro[4.5]decan-9-yl)pyrazole](/img/structure/B7409546.png)
![1-[2-[2-[(2R)-2-acetylpiperidin-1-yl]-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7409551.png)
![2-(2,3-dimethylphenyl)-2-[[(2R)-2-hydroxy-3-methylbutanoyl]amino]acetic acid](/img/structure/B7409561.png)
![(3R,4R)-N-[(4-oxo-1H-pyridin-2-yl)methyl]-4-phenylthiolane-3-carboxamide](/img/structure/B7409564.png)
![3-[[3-(N,S-dimethylsulfonimidoyl)phenyl]carbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7409573.png)
![3-[(1-Benzylpiperidin-3-yl)methylcarbamoyl]-4-chlorobenzoic acid](/img/structure/B7409581.png)
![5-(2-Cyclopropyl-4-oxopiperidine-1-carbonyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7409595.png)
![1-[(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidin-1-yl]-4-naphthalen-2-ylbutane-1,4-dione](/img/structure/B7409599.png)
